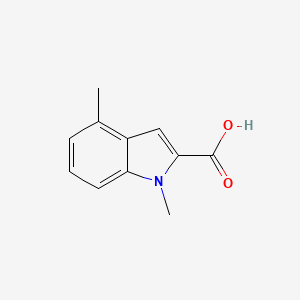

1,4-dimethyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-9-8(7)6-10(11(13)14)12(9)2/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZAGSISYYKXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(N(C2=CC=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406449 | |

| Record name | 1,4-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23967-51-3 | |

| Record name | 1,4-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 1,4 Dimethyl 1h Indole 2 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the indole (B1671886) ring is a versatile handle for a variety of functional group interconversions, including esterification, amidation, and conversion to hydrazides, which can then be used in further cyclization reactions. Additionally, this group can be removed through decarboxylation.

Esterification Reactions

The conversion of 1,4-dimethyl-1H-indole-2-carboxylic acid to its corresponding esters is a fundamental transformation that not only serves as a protective strategy for the carboxylic acid but also provides intermediates for further synthetic manipulations. Standard esterification methods, such as the Fischer-Speier esterification and Steglich esterification, are generally applicable.

Fischer-Speier esterification typically involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by the removal of water. For instance, the synthesis of the methyl ester would involve refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid.

Alternatively, milder conditions can be employed using coupling agents. The Steglich esterification, for example, utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for substrates that are sensitive to strong acidic conditions. Another approach involves the initial conversion of the carboxylic acid to its more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. For example, ethyl 1H-indole-2-carboxylate can be synthesized by first treating indole-2-carboxylic acid with SOCl₂ at 0°C, followed by the addition of absolute ethanol (B145695). nih.gov

| Ester Type | Reagents and Conditions | Notes |

|---|---|---|

| Methyl Ester | Methanol (MeOH), Sulfuric Acid (H₂SO₄), Reflux | Classic Fischer-Speier esterification. rjpbcs.com The use of excess methanol drives the equilibrium towards the product. |

| Ethyl Ester | 1. Thionyl Chloride (SOCl₂), 0°C 2. Ethanol (EtOH), Room Temperature | Two-step procedure via the acid chloride intermediate, often providing high yields. nih.gov |

| tert-Butyl Ester | tert-Butanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Steglich esterification, suitable for acid-sensitive substrates and for introducing bulky ester groups. |

Amidation and Related Peptide Coupling Reactions

The formation of amide bonds from this compound is a key reaction for the synthesis of a wide array of biologically active molecules. This transformation is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.

A host of modern peptide coupling reagents can be employed for this purpose. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are highly effective. fishersci.co.uknih.govmychemblog.comgrowingscience.comresearchgate.net These reactions are generally carried out in aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature and often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize the acid formed during the reaction. fishersci.co.uknih.gov

The synthesis of N-arylindole carboxamides, for instance, is of significant interest due to the presence of this structural motif in many medicinally important compounds. digitellinc.com The Goldberg reaction, a copper-catalyzed coupling of an amide with an aryl halide, represents a classical approach, though it often requires harsh reaction conditions. digitellinc.com More recent developments have focused on milder, ligand-assisted copper-catalyzed methods. digitellinc.com

| Coupling Reagent | Additive (if any) | Typical Base | Solvent |

|---|---|---|---|

| HATU | - | DIPEA | DMF |

| BOP | - | DIPEA/TEA | DMF/DCM |

| EDC | HOBt | DIPEA | DCM/DMF |

| DCC | DMAP (catalytic) | - | DCM |

Hydrazide Formation and Subsequent Cyclizations (e.g., to Indolo[2,3-d]pyridazine, Triazoles)

The synthesis of 1,4-dimethyl-1H-indole-2-carbohydrazide serves as a gateway to a variety of heterocyclic systems. The carbohydrazide (B1668358) is typically prepared by the hydrazinolysis of the corresponding ester, such as the methyl or ethyl ester, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol under reflux. mdpi.comresearchgate.net

The resulting hydrazide is a versatile intermediate that can undergo cyclization reactions to form fused heterocyclic systems. For example, condensation of the hydrazide with various reagents can lead to the formation of five- and six-membered heterocyclic rings attached to the indole core. While specific examples for the 1,4-dimethyl derivative are not prevalent in the cited literature, the general reactivity pattern of indole-2-carbohydrazides suggests that it can be cyclized to form indolo[2,3-d]pyridazines. rjpbcs.com Furthermore, reaction with carbon disulfide (CS₂) in the presence of a base can lead to the formation of oxadiazolethiones, which can be further functionalized. Similarly, condensation with isothiocyanates can yield thiosemicarbazides, which are precursors to triazoles and thiadiazoles. researchgate.net

Decarboxylation Pathways

The removal of the carboxylic acid group from the C-2 position of the indole ring to yield 1,4-dimethyl-1H-indole is another important transformation. This can be achieved through several methods, including thermal decarboxylation and metal-catalyzed decarboxylation.

Thermal decarboxylation of indole-2-carboxylic acids can be accomplished by heating the compound above its melting point. organic-chemistry.org However, this method can sometimes require high temperatures and may not be suitable for substrates with sensitive functional groups.

More controlled decarboxylation can be achieved using metal catalysts. Copper-based catalysts, in particular, have been shown to be effective for the decarboxylation of indole-2-carboxylic acids. clockss.org For instance, a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids has been developed, which proceeds in the presence of a Cu₂O catalyst. clockss.org While this reaction leads to a functionalized product, it demonstrates the feasibility of copper-mediated decarboxylation. Decarboxylation can also be a side reaction under certain conditions, for example, during attempts to remove protecting groups from the indole nitrogen in acidic or basic media at elevated temperatures. google.com In some cases, decarboxylation can be promoted by organic acids in aprotic polar solvents like N,N-dimethylformamide at elevated temperatures. thieme-connect.de

Electrophilic and Nucleophilic Substitutions on the Indole Core

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is dictated by the electronic properties of the indole ring system.

C-3 Functionalization Reactions

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic attack. The presence of an electron-donating methyl group at the N-1 position and another at the C-4 position in this compound and its derivatives further activates the indole ring towards electrophilic substitution. Even with the presence of an electron-withdrawing carboxylate group at C-2, electrophilic substitution is expected to occur preferentially at the C-3 position.

Common C-3 functionalization reactions include the Vilsmeier-Haack and Mannich reactions. The Vilsmeier-Haack reaction introduces a formyl group at the C-3 position using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.orgadichemistry.com This reaction provides a straightforward route to 3-formylindole derivatives, which are valuable synthetic intermediates. ijpcbs.com

The Mannich reaction is another important C-3 functionalization method that introduces an aminomethyl group onto the indole ring. chempedia.info This reaction involves the condensation of the indole derivative with formaldehyde (B43269) and a secondary amine, such as dimethylamine, typically in the presence of a weak acid like acetic acid. chempedia.info The resulting gramine-type compounds are useful for further synthetic transformations.

| Reaction | Reagents | Functional Group Introduced |

|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | -CHO (Formyl) |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | -CH₂NR₂ (Aminomethyl) |

Ring Oxidation Reactions

The indole nucleus of this compound is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. The electron-rich nature of the indole ring, enhanced by the electron-donating methyl groups at the N-1 and C-4 positions, makes it prone to oxidative transformations. Key oxidative pathways include cleavage of the C2-C3 double bond and oxidation to form oxindole (B195798) derivatives.

One of the most characteristic oxidation reactions of indoles is the oxidative cleavage of the pyrrole (B145914) ring's C2-C3 bond, often referred to as Witkop oxidation. rsc.orgsioc-journal.cn This transformation typically converts the indole into a 2-acylaminobenzaldehyde or a related keto-anilide derivative. For this compound, this reaction would involve the breaking of the bond between the carboxyl-bearing C2 and the unsubstituted C3, which can be achieved using oxidants like ozone, sodium periodate, or potassium superoxide. bhu.ac.in The presence of the N-methyl group prevents the formation of N-H derived oxidation byproducts and stabilizes the ring, but the core C2-C3 cleavage remains a viable reaction pathway.

Alternatively, oxidation can occur at the C-3 position to yield 2,3-disubstituted indoline (B122111) derivatives, such as oxindoles. The electrochemical oxidation of indole-2-carboxylic acid has been shown to produce various dioxindoles and dimeric products through complex radical mechanisms. researchgate.net In the case of this compound, oxidation could lead to the formation of a 3-hydroxyindoline intermediate, which can then rearrange or be further oxidized. The general halide-catalyzed oxidation of indoles using an oxidant like oxone is another effective method for producing 2-oxindoles.

The methyl group at the C-4 position can also be a site for oxidation under harsh conditions, such as with hot potassium permanganate, which can convert an aryl methyl group into a carboxylic acid. google.comchemspider.com However, the indole ring itself is generally more susceptible to oxidation under milder conditions.

Table 1: Potential Products of Ring Oxidation Reactions

| Reaction Type | Typical Oxidant(s) | Potential Product Class |

|---|---|---|

| C2-C3 Bond Cleavage (Witkop Oxidation) | O3, NaIO4, O2- | 2-(N-methylacetamido)-benzaldehyde derivative |

| Oxindole Formation | Electrochemical oxidation, Oxone/Halide | 1,4-Dimethyl-2-oxoindoline-2-carboxylic acid |

| Side-Chain Oxidation | KMnO4 (hot, concentrated) | 1-Methyl-2,4-dicarboxy-1H-indole |

Ring Reduction Reactions (e.g., to Indoline-2-carboxylic acid)

The indole ring of this compound can be selectively reduced to the corresponding indoline (2,3-dihydroindole) structure. This transformation saturates the C2-C3 double bond of the pyrrole moiety, converting the aromatic heterocycle into a cyclic aniline (B41778) derivative. The reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids is a well-established process. google.com

Catalytic hydrogenation is a common and efficient method for this reduction. The reaction is typically carried out using hydrogen gas and a heterogeneous catalyst, such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), or rhodium. The hydrogenation of indole-2-carboxylates often proceeds stereoselectively to afford cis-indolines. For this compound, this would yield 1,4-dimethylindoline-2-carboxylic acid.

Chemical reduction methods are also effective. A classic approach involves the use of dissolving metals, such as lithium, sodium, or potassium in liquid ammonia, which provides a powerful and selective means of reducing indole-2-carboxylic acids. google.com Other chemical reagents used for indole reduction include zinc dust in acidic media (e.g., phosphoric acid) or borane (B79455) complexes in the presence of trifluoroacetic acid.

It is important to note that the carboxylic acid group itself is generally resistant to reduction under these conditions, especially during catalytic hydrogenation. However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the indole ring and the carboxylic acid to an alcohol, yielding (1,4-dimethylindolin-2-yl)methanol. libretexts.org

Table 2: Common Methods for Ring Reduction

| Method | Reagent(s) | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pt/C or Pd/C | 1,4-Dimethylindoline-2-carboxylic acid | Selective for the C2-C3 double bond. |

| Dissolving Metal Reduction | Li, Na, or K in liquid NH3 | 1,4-Dimethylindoline-2-carboxylic acid | Highly efficient and selective method. google.com |

| Chemical Reduction | Zn/H3PO4 or BH3·THF/TFA | 1,4-Dimethylindoline-2-carboxylic acid | Alternative to catalytic hydrogenation. |

| Hydride Reduction | LiAlH4 | (1,4-Dimethylindolin-2-yl)methanol | Reduces both the ring and the carboxylic acid. libretexts.org |

Reactions with Michael Acceptors

The indole nucleus is electron-rich and can act as a carbon nucleophile in conjugate addition reactions, including the Michael addition. wikipedia.orgmasterorganicchemistry.com The reaction typically involves the attack of the nucleophilic C-3 position of the indole onto an α,β-unsaturated carbonyl compound (a Michael acceptor). bhu.ac.innih.gov

For this compound, the C-3 position is unsubstituted and available for nucleophilic attack. The nucleophilicity of the indole ring is enhanced by the electron-donating N-methyl and C-4 methyl groups. However, this is counteracted by the electron-withdrawing carboxylic acid group at the C-2 position, which reduces the electron density of the pyrrole ring and deactivates the C-3 position towards electrophilic attack.

Despite this deactivation, Michael additions can often be promoted using a Lewis or Brønsted acid catalyst. nih.govacs.org The catalyst activates the Michael acceptor, making it more electrophilic and facilitating the attack by the moderately nucleophilic indole. The reaction of this compound with a Michael acceptor like methyl vinyl ketone would be expected to yield a 3-substituted product. acs.org The reaction involves the formation of a new carbon-carbon bond at the C-3 position of the indole ring.

Table 3: Michael Addition of this compound

| Michael Acceptor (Example) | Catalyst | Expected Product |

|---|---|---|

| Methyl vinyl ketone | Brønsted acid (e.g., PTSA) or Lewis acid (e.g., B(C6F5)3) | 3-(3-Oxobutyl)-1,4-dimethyl-1H-indole-2-carboxylic acid |

| Acrylonitrile | Brønsted acid or Lewis acid | 3-(2-Cyanoethyl)-1,4-dimethyl-1H-indole-2-carboxylic acid |

| Diethyl maleate | Brønsted acid or Lewis acid | 3-(1,2-Bis(ethoxycarbonyl)ethyl)-1,4-dimethyl-1H-indole-2-carboxylic acid |

N-Substituent Manipulations and their Impact on Reactivity

Stability and Reactivity Profile of the N-1 Methyl Group

The methyl group at the N-1 position of this compound is chemically robust and generally stable under a wide range of reaction conditions. Unlike the N-H proton of an unsubstituted indole, which is acidic and can be easily removed by a base, the N-methyl group is not labile and does not participate directly in most reactions as a leaving group or reactive site. acs.orgnih.gov

The presence of the methyl group also fundamentally alters the reactivity by precluding reactions that involve the N-H proton. For example, it prevents base-mediated N-alkylation or N-acylation reactions. Furthermore, it blocks pathways that rely on the tautomerization involving the N-H proton, thereby influencing the outcomes of certain cyclization and rearrangement reactions. The N-methyl group itself is only susceptible to cleavage under very harsh conditions that are not typical in standard organic synthesis.

Influence of N-Methylation on Regioselectivity of Electrophilic Attack

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a complex interplay of the electronic and steric effects of its three substituents.

N-1 Methyl Group : As an electron-donating group, it activates the entire ring but particularly enhances the nucleophilicity of the C-3 position. bhu.ac.inresearchgate.net In a simple N-methylindole, electrophilic attack occurs almost exclusively at C-3. uni-muenchen.de

C-2 Carboxylic Acid Group : This is a meta-directing, deactivating group. It withdraws electron density from the pyrrole ring, strongly deactivating the adjacent C-3 position and, to a lesser extent, the C-7 position. Its directing influence favors substitution on the benzene (B151609) ring at the C-5 and C-7 positions.

C-4 Methyl Group : This is an ortho-, para-directing, activating group. It activates the benzene portion of the indole ring and directs incoming electrophiles to the C-5 and C-7 positions.

The combined effect of these substituents makes the prediction of the primary site of electrophilic attack non-trivial. The C-3 position, while electronically favored by the N-methyl group, is strongly deactivated by the adjacent C-2 carboxyl group. Consequently, electrophilic attack is likely diverted to the more activated benzene ring. nih.govbeilstein-journals.org Both the C-4 methyl group and the C-2 carboxyl group direct towards the C-5 and C-7 positions. The C-4 methyl group strongly activates the C-5 position (ortho) and C-7 position (para). Therefore, electrophilic substitution is most likely to occur at the C-5 or C-7 position, with the precise outcome depending on the nature of the electrophile and reaction conditions.

Table 4: Directing Effects of Substituents on Electrophilic Attack

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH3 | N-1 | Activating (Inductive) | C-3 |

| -COOH | C-2 | Deactivating (Resonance/Inductive) | C-5, C-7 |

| -CH3 | C-4 | Activating (Hyperconjugation/Inductive) | C-5, C-7 |

Advanced Spectroscopic and Crystallographic Characterization of 1,4 Dimethyl 1h Indole 2 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For 1,4-dimethyl-1H-indole-2-carboxylic acid, the FT-IR spectrum is dominated by features arising from the carboxylic acid moiety and the substituted indole (B1671886) ring.

The carboxylic acid group presents several characteristic absorption bands. A very broad and strong absorption is typically observed in the 3300-2500 cm⁻¹ region, which is attributed to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to an intense, sharp peak, generally found between 1760 and 1690 cm⁻¹. orgchemboulder.com The position of this band can be influenced by dimerization and conjugation. The C-O stretching and O-H bending vibrations of the carboxylic acid group are also observable in the fingerprint region, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively. orgchemboulder.com

The indole nucleus also contributes to the FT-IR spectrum. The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations within the indole ring typically result in several bands in the 1620-1450 cm⁻¹ region. researchgate.net The N-methylation of the indole nitrogen eliminates the characteristic N-H stretching band that would be seen around 3400 cm⁻¹ in unsubstituted indoles. researchgate.net The C-H bending vibrations of the aromatic ring and the methyl groups will also be present in the fingerprint region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | Strong, Sharp |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| O-H Bend | 1440 - 1395 | Medium |

| C-O Stretch | 1320 - 1210 | Strong |

| O-H Bend (Out-of-plane) | 950 - 910 | Medium, Broad |

Note: The values in this table are based on typical ranges for the respective functional groups and may vary slightly for the specific molecule.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the indole ring system. The Raman spectrum of indole and its derivatives has been studied, revealing characteristic bands. nih.gov For this compound, strong Raman scattering is expected for the C=C stretching modes of the aromatic rings. The C-C stretching of the indole skeleton and the vibrations of the methyl groups will also be Raman active. The carbonyl C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum. The symmetric vibrations of the benzene (B151609) and pyrrole (B145914) rings of the indole moiety are expected to be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide a wealth of structural information. The carboxylic acid proton (–COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. chemicalbook.com The aromatic protons on the indole ring will resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons would allow for the unambiguous assignment of their positions on the benzene ring. The proton at the 3-position of the indole ring typically appears as a singlet. The two methyl groups will give rise to two distinct singlets. The N-methyl (N-CH₃) protons are expected to resonate around 3.7-4.0 ppm, while the C4-methyl (Ar-CH₃) protons will appear further upfield, likely in the 2.4-2.7 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded carbon and is expected to appear in the 165-180 ppm region. libretexts.org The aromatic carbons of the indole ring will resonate between 110 and 140 ppm. The carbon atom attached to the nitrogen (C7a) and the carbon at the junction of the two rings (C3a) are typically found in this region. The carbon bearing the carboxylic acid group (C2) would also be in this downfield aromatic region. The carbons of the two methyl groups will appear in the upfield region of the spectrum. The N-methyl carbon is expected around 30-35 ppm, while the aromatic methyl carbon will be at a slightly higher field, around 15-20 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 | 165 - 180 |

| H3 | ~7.0 | ~110 |

| H5 | Aromatic Region (7.0-8.0) | Aromatic Region (110-140) |

| H6 | Aromatic Region (7.0-8.0) | Aromatic Region (110-140) |

| H7 | Aromatic Region (7.0-8.0) | Aromatic Region (110-140) |

| N-CH₃ | 3.7 - 4.0 | 30 - 35 |

| C4-CH₃ | 2.4 - 2.7 | 15 - 20 |

| C2 | - | Aromatic Region (110-140) |

| C3a | - | Aromatic Region (110-140) |

| C4 | - | Aromatic Region (110-140) |

| C7a | - | Aromatic Region (110-140) |

Note: These are predicted chemical shift ranges based on known data for similar structures and may not represent the exact experimental values.

Two-dimensional NMR experiments are invaluable for establishing the connectivity between atoms within a molecule, which is crucial for confirming the proposed structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to establish the connectivity of the protons on the benzene ring, showing correlations between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the direct assignment of the protonated carbons in the molecule, for example, linking the methyl proton signals to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected from the N-methyl protons to C2 and C7a, and from the C4-methyl protons to C3a, C4, and C5. The proton at C3 would show correlations to C2, C3a, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can be used to confirm stereochemical details and the through-space proximity of different groups. For example, a NOESY spectrum could show a correlation between the N-methyl protons and the proton at the 7-position of the indole ring, confirming their spatial closeness.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between molecules with the same nominal mass but different elemental formulas. pnnl.gov For this compound (molecular formula C₁₁H₁₁NO₂), the expected monoisotopic mass is 189.07898 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ at m/z 190.08626 or a deprotonated molecule [M-H]⁻ at m/z 188.07170. uni.lu The high accuracy of the mass measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the molecular formula, providing strong evidence for the identity of the compound.

Computational and Theoretical Investigations of 1,4 Dimethyl 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular properties of 1,4-dimethyl-1H-indole-2-carboxylic acid. These computational methods provide deep insights into the molecule's geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For derivatives of indole-2-carboxylic acid, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to determine the optimized molecular geometry. researchgate.net These studies reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The geometry of the indole (B1671886) nucleus is largely planar, with the addition of the methyl groups at the N1 and C4 positions, and the carboxylic acid group at the C2 position, introducing specific structural characteristics. The N-methylation at the 1-position is not expected to significantly alter the planarity of the indole ring. The methyl group at the 4-position and the carboxylic acid at the 2-position will have preferred orientations to minimize steric hindrance. The electronic structure is characterized by a delocalized π-system across the bicyclic indole ring, which is influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group. DFT calculations on substituted indoles have shown that such substitutions can influence the electronic properties and oxidation potentials of the molecule. rsc.org

Table 1: Predicted Geometrical Parameters for Indole-2-Carboxylic Acid Analogs from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.37 - 1.46 | 106 - 133 |

| C-N (ring) | ~1.38 | - |

| C-O (carboxyl) | - | 111 - 125 |

Note: Data is based on studies of indole-2-carboxylic acid and is expected to be comparable for this compound. researchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to explore the energy landscape and predict the vibrational frequencies of indole derivatives. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to study various conformers and their relative energies. ox.ac.uk

The calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes of the molecule. For indole-2-carboxylic acid, theoretical calculations have been shown to be in good agreement with experimental spectra, aiding in the identification of characteristic vibrations such as the O-H and C=O stretching frequencies of the carboxylic acid group, and the N-H stretching of the indole ring (which would be absent in the N-methylated target compound). mdpi.com

The conformational landscape of this compound is primarily determined by the orientation of the carboxylic acid group relative to the indole ring. The rotation around the C2-C(carboxyl) single bond gives rise to different conformers. Computational studies on indole-2-carboxylic acid and its derivatives suggest that the syn and anti conformations are the most significant. derpharmachemica.com

The syn conformation, where the hydroxyl proton of the carboxylic acid is oriented towards the nitrogen atom of the indole ring, is generally found to be the more stable form due to potential intramolecular hydrogen bonding or favorable electrostatic interactions. The presence of the N-methyl group in this compound would likely influence the relative stability of these conformers.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

For indole derivatives, the HOMO is typically localized over the π-system of the indole ring, while the LUMO is also distributed over the ring and the carboxylic acid group. semanticscholar.org The methyl groups at the N1 and C4 positions are electron-donating and are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The carboxylic acid group is electron-withdrawing and will lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for Indole-2-Carboxylic Acid Analogs

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.258 |

| LUMO | -1.136 |

Note: Data is for indole-2-carboxylic acid in the gas phase and provides an estimate for this compound. researchgate.net

The electron density distribution within the molecule provides insight into its chemical properties. Fukui functions are reactivity indices derived from DFT that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. faccts.de

For indole-2-carboxylic acid, computational studies have been used to calculate Fukui functions and map the reactive sites. researchgate.net The analysis of Fukui functions for this compound would likely show that the indole ring is susceptible to electrophilic attack, with specific carbon atoms being more reactive. The carboxylic acid group, particularly the carbonyl carbon, would be a primary site for nucleophilic attack.

Molecular Dynamics Simulations and Intermolecular Interactions

MD simulations can be used to investigate the solvation of the molecule and the nature of its intermolecular interactions with solvent molecules, such as water. The carboxylic acid group is capable of forming strong hydrogen bonds with water molecules, both as a hydrogen bond donor (the hydroxyl group) and acceptor (the carbonyl oxygen). The indole ring can also participate in weaker hydrogen bonding and π-π stacking interactions. Understanding these intermolecular forces is crucial for predicting the solubility and behavior of the compound in different environments.

Investigation of Hydrogen Bonding Networks

Theoretical investigations into hydrogen bonding networks are crucial for understanding the supramolecular assembly and crystal packing of molecules like this compound. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring these interactions. mongoliajol.infoacs.org Such studies can predict the geometry and stability of hydrogen-bonded dimers and larger aggregates. researchgate.net For carboxylic acids, the formation of cyclic dimers through hydrogen bonding between the carboxyl groups is a common and well-studied motif. mongoliajol.info In the case of this compound, the indole N-H group is replaced by an N-methyl group, precluding its participation as a hydrogen bond donor. Therefore, the primary hydrogen bonding would be expected to occur through the carboxylic acid functional group.

A typical computational analysis would involve optimizing the geometry of various possible hydrogen-bonded conformers to determine their relative energies. The strength of the hydrogen bonds can be quantified through calculations of interaction energies, often corrected for basis set superposition error (BSSE). researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the nature of these interactions by examining charge transfer between the donor and acceptor orbitals. researchgate.netnih.gov Infrared (IR) spectroscopy simulations can predict the vibrational frequencies of the O-H stretching modes, where a red shift is indicative of hydrogen bond formation. researchgate.net

Table 1: Hypothetical Hydrogen Bond Parameters for this compound Dimer This table is illustrative and not based on published data for the specific compound.

| Parameter | Calculated Value | Method |

|---|---|---|

| Interaction Energy (kcal/mol) | -15.2 | DFT/B3LYP/6-311++G** |

| O-H···O Distance (Å) | 1.85 | Geometry Optimization |

Analysis of π-Stacking Interactions in Aggregates

The analysis of π-stacking typically involves the calculation of interaction energies for different spatial arrangements of the aromatic rings, such as parallel-displaced or T-shaped conformations. nih.gov The substitution on the indole ring, including the methyl groups and the carboxylic acid, would be expected to influence the geometry and strength of these interactions. nih.gov Computational methods can provide detailed insights into how these substituents modulate the electrostatic and dispersion components of the π-stacking forces. nih.gov

Table 2: Illustrative π-Stacking Interaction Energies for Indole Derivatives This table presents data for related compounds to illustrate typical values and is not specific to this compound.

| Dimer Configuration | Interaction Energy (kcal/mol) | Reference Compound |

|---|---|---|

| Parallel-displaced | -10.5 | 3-Methylindole |

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent environment. Computational models can simulate these effects by treating the solvent either explicitly (as individual molecules) or implicitly (as a continuous medium). researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in DFT calculations to estimate the impact of solvent polarity on molecular properties. researchgate.net

These studies can predict how the conformational equilibrium of the carboxylic acid group relative to the indole ring changes in solvents of different dielectric constants. Furthermore, solvent effects on chemical reactivity can be assessed by calculating reaction barriers and transition state energies in the presence of a solvent model. researchgate.net This can be critical for understanding reaction kinetics and mechanisms in solution. mdpi.com

Mechanistic Studies of Chemical Reactions

Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.netescholarship.org For a molecule like this compound, this could involve studying reactions such as electrophilic substitution on the indole ring or reactions involving the carboxylic acid group. Computational methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

The activation energy of a reaction can be determined from the energy difference between the reactants and the transition state, providing insight into the reaction rate. nih.gov The geometry of the transition state reveals the atomic motions involved in the bond-breaking and bond-forming processes. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state connects the intended reactants and products.

Catalytic Cycle Investigations

Computational chemistry plays a vital role in understanding catalytic processes at a molecular level. lisaroychemistry.com For reactions involving this compound, this could entail investigating its role as a substrate in a catalyzed reaction or its potential function as an organocatalyst. For instance, studies on the catalytic addition of indole-2-carboxylic acid to alkynes have been reported, and computational methods could be used to explore the detailed mechanism of such transformations. mdpi.com

A computational investigation of a catalytic cycle would involve calculating the energies of all intermediates and transition states in the proposed cycle. This allows for the identification of the rate-determining step and provides a deeper understanding of how the catalyst facilitates the reaction. uh.edu Such studies can also rationalize experimentally observed selectivity and guide the design of more efficient catalysts.

1,4 Dimethyl 1h Indole 2 Carboxylic Acid As a Strategic Building Block in Organic Synthesis

Design and Synthesis of Functionalized Indole (B1671886) Derivatives

The indole-2-carboxylic acid framework, including the 1,4-dimethylated variant, is a highly adaptable starting point for creating a diverse range of functionalized indole derivatives. The carboxylic acid group at the C2 position is the primary site for modification, enabling the synthesis of esters, amides, and other related functionalities. nih.govmdpi.com Furthermore, the indole ring itself can be selectively functionalized, allowing for systematic structural variations to explore structure-activity relationships (SAR) in drug discovery programs. nih.govrsc.org

Key synthetic transformations starting from the indole-2-carboxylic acid scaffold include:

Amide Formation: The carboxylic acid can be activated, for instance by converting it to an acid chloride, and subsequently coupled with a wide variety of amines to produce a library of indole-2-carboxamides. This approach is fundamental in medicinal chemistry for introducing diverse substituents to modulate pharmacological properties. nih.gov

Esterification: Standard esterification procedures, such as reacting the carboxylic acid with an alcohol under acidic catalysis, yield the corresponding esters. nih.gov These esters are not only important final products but also serve as key intermediates for further reactions, like N-alkylation, before being hydrolyzed back to the carboxylic acid. mdpi.com

Reduction: The carboxyl group can be reduced to afford 3-(hydroxymethyl)indole derivatives, providing another point for diversification. rsc.org

Ring Functionalization: Beyond modifications at the C2-carboxyl group, other positions on the indole nucleus can be targeted. For example, Vilsmeier-Haack formylation can introduce a formyl group at the C3 position of the indole ester, which can then be used to build more complex structures. nih.gov The Buchwald-Hartwig reaction has been employed to introduce substituted anilines at the C3 position of 3-bromoindole-2-carboxylate intermediates. nih.gov

These transformations underscore the role of 1,4-dimethyl-1H-indole-2-carboxylic acid as a versatile scaffold for generating libraries of compounds for biological screening. mdpi.comrsc.org

Table 1: Examples of Functionalized Derivatives from the Indole-2-Carboxylic Acid Scaffold

| Derivative Type | Synthetic Method | Precursor | Potential Applications | Reference(s) |

|---|---|---|---|---|

| Indole-2-carboxamides | Acid activation followed by amine coupling | Indole-2-carboxylic acid | Medicinal chemistry, SAR studies | nih.gov |

| Indole-2-carboxylates | Fischer esterification | Indole-2-carboxylic acid | Synthetic intermediates, prodrugs | nih.gov |

| N-Alkylated Indoles | Alkylation of indole nitrogen | Indole-2-carboxylate | Modulating solubility and activity | mdpi.com |

| C3-Formyl Indoles | Vilsmeier-Haack formylation | Indole-2-carboxylate | Building blocks for heterocycles | nih.gov |

| C3-Amino Indoles | Buchwald-Hartwig cross-coupling | 3-Bromoindole-2-carboxylate | Introduction of aryl substituents | nih.gov |

Applications in Heterocyclic Chemistry

The rigid bicyclic structure of this compound makes it an ideal precursor for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are prevalent in natural products and often exhibit significant biological activity.

Pyrano[3,4-b]indol-1(9H)-ones: The indole-2-carboxylic acid moiety has proven instrumental in the construction of the pyrano[3,4-b]indol-1(9H)-one core, a scaffold found in various bioactive compounds. Modern synthetic methods have been developed that leverage the unique reactivity of the indole ring and the directing capability of the C2-carboxyl group. One innovative approach is a rhodaelectro-catalyzed double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.org In this process, the carboxyl group acts as a bidentate directing group, facilitating two sequential C-H activation events to construct the pyranone ring. acs.org This methodology is notable for its high atom economy and oxidant-free conditions. acs.org

Indolo-fused Pyridazines: The indole scaffold can also be elaborated to form nitrogen-containing fused systems. For instance, ethyl 3-formyl-indole-2-carboxylates can be reacted with hydrazine (B178648) hydrate (B1144303), leading to a cyclization reaction that forms 3H-pyridazino[4,5-b]indol-4(5H)-ones. nih.gov This transformation provides a direct route to indole-fused pyridazinone systems, which are of interest in medicinal chemistry. Subsequent chemical modifications, such as chlorination followed by nucleophilic substitution, allow for further diversification of this heterocyclic system. nih.gov

Indole-2-carboxylates are recognized as valuable tools in the synthesis of alkaloids and their analogues. clockss.org They serve as precursors for indolines (2,3-dihydroindoles), which are core structures in many natural products and can be viewed as conformationally constrained analogues of amino acids like phenylalanine. clockss.orgresearchgate.net

The synthesis of these alkaloid-like structures often involves the N-acylation of an indole-2-carboxylate, followed by a regioselective hydrogenation of the pyrrole (B145914) ring. clockss.org This reduction yields the indoline (B122111) scaffold. The stereochemical outcome of such reactions can be controlled to produce specific diastereomers, which is crucial for creating biologically active molecules that mimic natural products. clockss.org The resulting indoline-2-carboxylic acid derivatives can be further functionalized, for example, by converting the carboxylic acid to an amide, to create complex peptidomimetics with enhanced stability against proteases. clockss.org

Role in Multi-Component and Diversity-Oriented Synthesis

Modern drug discovery relies on the rapid generation of large and structurally diverse compound libraries. This compound is well-suited as a building block in both multi-component reactions (MCRs) and diversity-oriented synthesis (DOS).

MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial parts of all starting materials. Indole-N-carboxylic acids have shown significant potential as components in MCRs, such as the Ugi reaction, to produce complex indole-tethered molecules. researchgate.net The C2-carboxylic acid group can also be considered a bioisostere of a 1,5-disubstituted tetrazole, which can be synthesized via Ugi-tetrazole MCRs, linking this scaffold to powerful library-generation techniques.

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse and complex small molecules, starting from a common core. mdpi.comnih.gov The indole scaffold is frequently used in DOS to generate libraries of natural product-like compounds. rsc.org Starting with a functionalized core like this compound, a variety of synthetic pathways can be envisioned to generate skeletal diversity. By applying different reaction conditions and reagents, the indole core can be elaborated into various fused ring systems or decorated with diverse functional groups, rapidly populating chemical space with novel structures. rsc.org

Development of Novel Synthetic Methodologies Employing the Indole-2-Carboxylic Acid Moiety

The indole-2-carboxylic acid moiety is not merely a passive scaffold but an active participant that enables the development of novel synthetic methodologies. The carboxyl group at the C2 position can function as a weakly coordinating directing group, a feature that has been exploited in modern transition metal-catalyzed reactions.

A prime example is the development of rhodaelectro-catalyzed C-H activation. acs.org In the synthesis of pyrano[3,4-b]indol-1(9H)-ones, the carboxyl group directs the rhodium catalyst to activate the C-H bond at the C3 position of the indole and a vinylic C-H bond of an alkene coupling partner. acs.org This dual C-H activation strategy, enabled by the carboxyl directing group, represents a significant advance in the efficient construction of complex heterocycles. acs.org

Furthermore, the indole-2-carboxylic acid framework has been central to the design of novel classes of bioactive agents, which in turn drives methodological innovation. mdpi.comrsc.org The need to synthesize specific, often complex, substituted indoles for biological testing pushes chemists to develop new synthetic routes that offer greater control over regioselectivity and stereoselectivity. The development of new methods for functionalizing the indole core, such as novel cross-coupling strategies or C-H functionalization reactions, is often inspired by the synthetic challenges posed by target molecules derived from the indole-2-carboxylic acid scaffold. nih.gov

Q & A

Q. What are the common synthetic routes for 1,4-dimethyl-1H-indole-2-carboxylic acid?

The synthesis typically involves Fischer indole cyclization or condensation reactions using precursors like substituted anilines and carbonyl compounds. For example:

- Method A : Condensation of 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid under reflux yields derivatives (e.g., Scheme 2 in and ).

- Method B : Vilsmeier-Haack formylation introduces aldehyde groups to the indole backbone, followed by ester hydrolysis to generate carboxylic acid derivatives ().

Q. Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Formylation | POCl₃, DMF, DCE, reflux | ~75% | |

| Ester Hydrolysis | LiOH·H₂O, EtOH, 50°C | >90% |

Q. How is this compound characterized experimentally?

- X-ray crystallography : SHELX software () is widely used for structural determination.

- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns, while HPLC (>95% purity) validates purity ().

- Mass spectrometry : Exact mass (e.g., 161.0477 for indole-2-carboxylic acid derivatives) confirms molecular composition ().

Q. What are the stability and storage recommendations for this compound?

- Storage : +4°C in airtight containers to prevent hydrolysis ().

- Stability : Chemically stable under inert atmospheres but sensitive to prolonged exposure to light or moisture ().

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties of this compound?

Density Functional Theory (DFT) models, such as the Colle-Salvetti correlation-energy formula , calculate electron density and kinetic-energy density to estimate:

Q. How can researchers address contradictions between experimental and computational data?

Q. What strategies optimize the synthesis of novel derivatives for biological screening?

- Modular synthesis : Introduce substituents at the 1- and 4-positions via alkylation (e.g., allyl groups in ) or aryl coupling.

- Catalytic systems : Use Pd-catalyzed cross-coupling (Suzuki, Heck) to diversify the indole core ().

- Workflow :

- Library design : Prioritize substituents with low steric hindrance.

- Parallel synthesis : Screen reaction conditions (e.g., solvent, temperature) using HTE (High-Throughput Experimentation).

Q. What are the toxicity and safety protocols for handling this compound?

- PPE : Use P95 respirators, nitrile gloves, and lab coats ().

- Toxicity : No carcinogenic classification (IARC/OSHA), but acute toxicity data are limited. Conduct Ames tests for mutagenicity ().

Q. How can structural modifications enhance bioactivity?

- Carboxylic acid replacement : Substitute with esters or amides to improve membrane permeability ().

- Heterocyclic fusion : Attach thiazole or imidazole rings () to modulate target affinity.

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

Q. Table 2. Computational vs. Experimental Data Comparison

| Property | DFT Prediction | Experimental Value | Discrepancy |

|---|---|---|---|

| Dipole Moment (Debye) | 4.2 | 3.8 | 9.5% |

| HOMO-LUMO Gap (eV) | 5.1 | 4.9 | 3.9% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.